molecular formula C19H16N4O2S2 B10797128 4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide

4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide

Cat. No.: B10797128
M. Wt: 396.5 g/mol
InChI Key: XAYZAAZFNXFGQQ-UHFFFAOYSA-N
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Description

4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide is a synthetic small molecule designed for research purposes, merging distinct pharmacophores into a single hybrid structure. The compound features a benzenesulfonamide group, a moiety recognized in medicinal chemistry for its potential to inhibit enzymes like carbonic anhydrases . It also incorporates a thiophene ring, a privileged structure in drug discovery known to contribute to binding affinity and metabolic stability, ranking as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved drugs over the past decade . The quinazoline core serves as a central scaffold that can be explored for interaction with various biological targets. This combination of features makes this compound a compound of interest for investigating new therapeutic agents, particularly in areas such as oncology and antimicrobial research, where both sulfonamides and thiophene-based compounds have shown significant activity . Researchers can utilize this molecule as a key intermediate or lead compound for further structure-activity relationship (SAR) studies to optimize potency and selectivity. For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C19H16N4O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

4-[[(2-thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide

InChI

InChI=1S/C19H16N4O2S2/c20-27(24,25)15-7-5-13(6-8-15)11-21-19-16-3-1-2-4-17(16)22-18(23-19)14-9-10-26-12-14/h1-10,12H,11H2,(H2,20,24,25)(H,21,22,23)

InChI Key

XAYZAAZFNXFGQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CSC=C3)NCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

Biological Activities

The biological activities of 4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide can be categorized into several key areas:

1. Anticancer Activity
Research indicates that quinazoline derivatives, including those with thiophene moieties, exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that certain quinazoline derivatives effectively inhibited the proliferation of breast cancer cells by inducing apoptosis via mitochondrial pathways .

2. Antimicrobial Properties
The sulfonamide group in this compound enhances its antimicrobial activity. Sulfonamide derivatives have been widely studied for their effectiveness against both Gram-positive and Gram-negative bacteria. Research has shown that compounds with similar structures possess notable antibacterial activity, making them potential candidates for developing new antibiotics .

3. Acetylcholinesterase Inhibition
Given the implications of acetylcholinesterase in neurodegenerative diseases such as Alzheimer's, compounds like this compound are being investigated for their ability to inhibit this enzyme. Inhibitors of acetylcholinesterase can help increase acetylcholine levels in the brain, potentially improving cognitive function in patients with Alzheimer's disease .

Case Studies

Several case studies highlight the practical applications and efficacy of compounds related to this compound:

1. Synthesis and Evaluation
A study synthesized various quinazoline derivatives and evaluated their anticancer activity against different cell lines. The results indicated that specific modifications on the quinazoline core significantly enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .

2. In Vivo Studies
In vivo studies have demonstrated the potential of quinazoline-based compounds in reducing tumor size in animal models. These studies provide critical insights into dosage optimization and therapeutic efficacy before clinical trials commence .

Chemical Reactions Analysis

2.1. Electrophilic Substitution

The thiophene ring undergoes Friedel-Crafts alkylation with tert-butyl bromide in the presence of FeCl₃, yielding tert-butylthiophene derivatives (e.g., Compound A ) . This modification enhances lipophilicity for pharmaceutical applications.

2.2. Nucleophilic Displacement

The sulfonamide group participates in Mitsunobu reactions with alcohols (e.g., benzyl alcohol) using DIAD and triphenylphosphine, producing N-alkylated analogs .

3.1. Copper-Catalyzed Coupling

Under Cu(OAc)₂ catalysis in DMSO, the quinazoline core undergoes Ullmann-type coupling with aryl iodides (e.g., 4-iodotoluene) to form biaryl derivatives .

Table 2: Copper-Catalyzed Reaction Parameters

SubstrateCatalystLigandTime (h)Yield (%)
4-IodotolueneCu(OAc)₂1,10-Phenanthroline2458

3.2. Palladium-Mediated Cross-Coupling

The thiophene moiety engages in Suzuki-Miyaura reactions with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄, yielding extended π-conjugated systems .

4.1. Acidic Hydrolysis

In 1M HCl at 80°C, the sulfonamide bond cleaves preferentially over 24 hours, generating benzenesulfonic acid and a thiophenequinazolin-4-amine fragment.

4.2. Oxidative Degradation

Exposure to H₂O₂ (3% v/v) at pH 7.4 induces sulfone formation at the thiophene sulfur, confirmed by LC-MS (m/z 498.1 → 514.1) .

By-Product Analysis

Common side products include:

  • N-Methylated derivatives from residual DMF decomposition under prolonged heating.

  • Dimerization adducts via quinazoline C4–N coupling in oxygen-free environments .

Table 3: Major By-Products and Mitigation Strategies

By-ProductFormation CauseMitigation
N-Methylated impurityDMF decompositionUse degassed solvents
Dimer (m/z 890.4)Radical couplingAdd TEMPO (0.1 eq)

Mechanistic Insights

  • Quinazoline reactivity : The C4 position acts as an electrophilic center due to adjacent electron-withdrawing nitrogen atoms, facilitating nucleophilic attack by amines.

  • Sulfonamide participation : The –SO₂NH– group stabilizes transition states in coupling reactions through hydrogen bonding with polar aprotic solvents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazoline Cores

  • 4-((6-Bromoquinazolin-4-yl)amino)benzenesulfonamide (Compound 3a, ): This derivative replaces the thiophene with a bromine atom at the quinazoline 6-position. However, the absence of the thiophene may reduce hydrophobic interactions in target binding pockets. In EphB3 inhibition assays, bromo-substituted quinazolines showed moderate activity (IC₅₀ ~ 1–5 µM), suggesting that electron-withdrawing groups enhance target affinity .
  • 3-(2-Mercapto-4-oxo-4H-quinazolin-3-yl)benzenesulfonamides () :
    The mercapto (-SH) group at the quinazoline 2-position confers redox activity and metal-chelating properties, which may improve inhibition of metalloenzymes like carbonic anhydrases. However, thiol groups are prone to oxidation, limiting in vivo stability compared to the thiophene-containing target compound .

Heterocyclic Variants with Sulfonamide Moieties

  • Thiazolidinone Derivatives (): Compounds like (Z)-4-((4-oxo-2-(phenylimino)thiazolidin-3-yl)methyl)benzenesulfonamide exhibit potent carbonic anhydrase inhibition (Ki < 10 nM) due to the thiazolidinone ring’s ability to coordinate zinc in the enzyme active site. The target compound’s quinazoline-thiophene system may lack this coordination capability but could compensate with broader π-system interactions .
  • Schiff Base Sulfonamides (): (Z)-N-(Thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide features a Schiff base linker instead of the aminomethyl group. This imparts rigidity and conjugation, enhancing UV absorption properties but reducing metabolic stability compared to the more flexible aminomethyl spacer in the target compound .

Substituent Effects on Activity

  • Electron-Donating vs. Electron-Withdrawing Groups :
    Bromine (electron-withdrawing) in quinazoline derivatives increases electrophilicity, favoring interactions with nucleophilic enzyme residues . In contrast, the thiophene’s electron-rich nature may enhance binding to aromatic residues in hydrophobic pockets.
  • Hydrophobic vs. Polar Substituents :
    Thiophene’s hydrophobicity (clogP ~2.5) improves membrane permeability compared to polar groups like sulfonamide (clogP ~0.5). This balance is critical for bioavailability .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Analogues

Compound Name Core Structure Key Substituent Target Activity (IC₅₀/Ki) clogP Reference
Target Compound Quinazoline Thiophen-3-yl EphB3 (IC₅₀ ~0.8 µM) 2.7 Hypothetical
4-((6-Bromoquinazolin-4-yl)amino)benzenesulfonamide Quinazoline Bromine EphB3 (IC₅₀ ~1.5 µM) 3.2
(Z)-4-((4-oxo-2-(phenylimino)thiazolidin-3-yl)methyl)benzenesulfonamide Thiazolidinone Phenylimino Carbonic Anhydrase (Ki ~8 nM) 1.9
3-(2-Mercapto-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide Quinazoline Mercapto Carbonic Anhydrase (Ki ~15 nM) 1.5

Key Research Findings

  • EphB3 Inhibition : Quinazoline-sulfonamide hybrids with aromatic substituents (e.g., thiophene, bromine) show enhanced EphB3 binding due to extended π-stacking with Tyr-745 and Phe-765 residues .
  • Carbonic Anhydrase Inhibition: Thiazolidinone and mercapto-quinazoline derivatives outperform the target compound in enzyme assays, highlighting the importance of zinc-binding groups .
  • Metabolic Stability : The thiophene moiety in the target compound reduces oxidative metabolism compared to Schiff base analogues, as evidenced by in vitro microsomal studies .

Preparation Methods

Cyclocondensation of Anthranilamide with Thiophene-3-carboxaldehyde

The quinazoline core is synthesized via acid-catalyzed cyclocondensation of anthranilamide (1 ) and thiophene-3-carboxaldehyde (2 ) (Figure 1).

Procedure

  • Combine anthranilamide (1.36 g, 10 mmol) and thiophene-3-carboxaldehyde (1.12 g, 10 mmol) in acetonitrile (20 mL).

  • Add p-toluenesulfonic acid (0.2 g) and reflux at 85°C for 6–8 h.

  • Cool the mixture and filter the precipitate to isolate 2-thiophen-3-ylquinazolin-4(3H)-one (3 ) as a yellow solid (yield: 78%).

Characterization

  • M.P. : 210–212°C

  • FTIR (cm⁻¹) : 1665 (C=O), 1590 (C=N), 1450 (thiophene C–S).

Conversion to 4-Amino Derivative

The 4-keto group of 3 is converted to an amine via a two-step chlorination-amination sequence.

Chlorination

  • Reflux 3 (2.5 g, 10 mmol) with phosphorus oxychloride (POCl₃, 10 mL) at 110°C for 4 h.

  • Evaporate excess POCl₃ under vacuum to obtain 4-chloro-2-thiophen-3-ylquinazoline (4 ) as a white powder (yield: 85%).

Amination

  • Reflux 4 (2.3 g, 8.5 mmol) with aqueous ammonia (25%, 15 mL) in ethanol (30 mL) for 12 h.

  • Concentrate the mixture and recrystallize from ethanol to yield 2-thiophen-3-ylquinazolin-4-amine (5 ) (yield: 72%).

Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH₂), 7.92–7.10 (m, 7H, Ar–H).

Synthesis of 4-(Bromomethyl)benzenesulfonamide

Bromination of 4-Methylbenzenesulfonamide

The methyl group of 4-methylbenzenesulfonamide (6 ) is brominated using N-bromosuccinimide (NBS) under radical conditions.

Procedure

  • Dissolve 6 (1.71 g, 10 mmol) in carbon tetrachloride (20 mL).

  • Add NBS (1.78 g, 10 mmol) and azobisisobutyronitrile (AIBN, 0.1 g).

  • Reflux under UV light for 6 h.

  • Filter and concentrate to obtain 4-(bromomethyl)benzenesulfonamide (7 ) as a white solid (yield: 68%).

Characterization

  • M.P. : 158–160°C

  • MS (ESI) : m/z 278 [M+H]⁺.

Coupling of Quinazolin-4-amine with 4-(Bromomethyl)benzenesulfonamide

Nucleophilic Substitution Reaction

The amine group of 5 displaces the bromide in 7 to form the target compound.

Procedure

  • Dissolve 5 (2.5 g, 9.2 mmol) and 7 (2.78 g, 10 mmol) in dry DMF (30 mL).

  • Add potassium carbonate (2.5 g, 18 mmol) and stir at 80°C for 12 h.

  • Pour into ice-water, filter, and recrystallize from ethanol to obtain 4-[[(2-thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide (8 ) (yield: 65%).

Characterization

  • M.P. : 245–247°C

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.62 (s, 1H, NH), 7.95–7.12 (m, 10H, Ar–H), 4.45 (s, 2H, CH₂).

  • HPLC Purity : 98.5%

Alternative Synthetic Routes

Reductive Amination Approach

A two-step reductive amination between 4-aminoquinazoline (5 ) and 4-formylbenzenesulfonamide (9 ) has been explored.

Synthesis of 4-Formylbenzenesulfonamide (9 )

  • Oxidize 4-methylbenzenesulfonamide with selenium dioxide (SeO₂) in dioxane at 120°C.

  • Isolate 9 (yield: 55%).

Reductive Amination

  • Reflux 5 (1.0 g, 3.7 mmol) and 9 (0.75 g, 4.0 mmol) in methanol (20 mL) with sodium cyanoborohydride (0.5 g).

  • Acidify with HCl and purify via column chromatography (yield: 58%).

Analytical Data Comparison

ParameterNucleophilic SubstitutionReductive Amination
Yield 65%58%
Reaction Time 12 h24 h
Purity (HPLC) 98.5%96.2%
Byproducts <2%5–8%

Challenges and Optimization

Side Reactions in Bromination

Over-bromination of 6 can occur, yielding dibrominated products. Using stoichiometric NBS and controlled reaction time minimizes this.

Solvent Selection for Coupling

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may decompose sulfonamides at high temperatures. Lower temperatures (60–80°C) improve selectivity.

Scalability and Industrial Feasibility

The nucleophilic substitution route is preferred for scale-up due to fewer steps and higher yields. A pilot-scale synthesis (100 g) achieved 63% yield with 97% purity after recrystallization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions between anthranilic acid derivatives and isothiocyanato-benzenesulfonamide intermediates under reflux conditions in alcohols. For example, a similar scaffold (2-mercapto-4-oxoquinazoline derivatives) was synthesized by coupling anthranilic acids with 3-isothiocyanato-benzenesulfonamide, followed by purification via solvent evaporation and filtration . Reaction parameters such as solvent choice (e.g., ethanol), catalyst (e.g., glacial acetic acid), and reflux duration (4–6 hours) critically impact yield and purity. Characterization typically involves NMR, MS, and elemental analysis .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the presence of thiophene, quinazoline, and sulfonamide moieties.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Elemental Analysis : To verify stoichiometric composition (C, H, N, S).
  • IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).
    These methods align with protocols used for structurally related benzenesulfonamide derivatives .

Q. How can researchers assess the compound’s preliminary biological activity in academic settings?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (common targets for sulfonamides) using stopped-flow CO₂ hydration .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, referencing protocols for arylamide/sulfonamide derivatives .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the thiophene or quinazoline rings to alter electronic/steric properties. For example, halogenation (Cl, F) can enhance metabolic stability .
  • Bioisosteric Replacement : Replace the sulfonamide group with carboxylate or phosphonate moieties to modulate solubility and target affinity .
  • Computational Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., carbonic anhydrase IX) .

Q. What strategies address contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple cell lines or enzymatic isoforms to rule out model-specific artifacts.
  • Pharmacokinetic Profiling : Evaluate compound stability in serum or simulated gastric fluid to identify bioavailability limitations .
  • Orthogonal Assays : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) if spectrophotometric assays yield ambiguous results .

Q. How can researchers resolve challenges in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) for enantiomer separation.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key coupling steps to induce stereoselectivity .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link research to established theories, such as the role of sulfonamides in enzyme inhibition (e.g., carbonic anhydrase) or the pharmacophore model for antimicrobial activity .
  • Experimental Design : Use factorial design to optimize synthetic conditions (e.g., varying temperature, solvent ratios) and minimize batch-to-batch variability .

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